Trichloroacetyl Chloride-13C2

Overview

Description

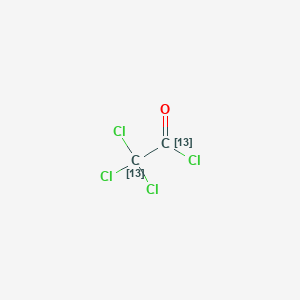

Trichloroacetyl Chloride-13C2 is a labeled variant of trichloroacetyl chloride, where two carbon atoms are isotopically labeled with carbon-13. This compound is an acyl chloride derivative of trichloroacetic acid and is used in various chemical syntheses and industrial applications. The isotopic labeling makes it particularly useful in research involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Mechanism of Action

Target of Action

Trichloroacetyl Chloride-13C2 is the acyl chloride of trichloroacetic acid . Its primary targets are typically organic compounds that contain hydroxyl groups, such as alcohols and amines . These compounds react with this compound to form esters and amides, respectively .

Mode of Action

This compound interacts with its targets through a process known as acylation . In this reaction, the chlorine atom in the acyl chloride is replaced by the nucleophilic oxygen or nitrogen atom of the alcohol or amine . This results in the formation of an ester or amide, along with the release of a chloride ion .

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the specific targets it interacts with. It is known to be involved in the synthesis of pharmaceuticals and plant protection compounds . The resulting esters and amides can play various roles in these biochemical pathways, often serving as intermediates in further reactions .

Pharmacokinetics

As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body . Its metabolism would likely involve reactions with various endogenous compounds, potentially leading to the formation of various metabolites .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific compounds it reacts with. In general, its acylation reactions can lead to significant changes in the structure and function of target molecules . This can have various downstream effects, potentially influencing a wide range of biological processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its reactivity can be affected by the pH of the environment, with more acidic conditions promoting its acylation reactions . Additionally, its stability can be influenced by temperature and exposure to light .

Biochemical Analysis

Biochemical Properties

Trichloroacetyl Chloride-13C2 plays a significant role in biochemical reactions. It interacts with Cytochrome P450 enzymes, which are responsible for metabolizing this compound in the body . The nature of these interactions involves the covalent bonding of a this compound hapten (a metabolite of halothane) to liver proteins .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by covalently bonding a this compound hapten to liver proteins . This interaction can cause hepatitis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly liver proteins . It also interacts strongly with diisopropyl ether or any ether in the presence of metal salts, occasionally causing an explosion .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound shows changes in its effects. It has a strong potential to react with amines and alkalis . There is not much bioaccumulation of this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Rats exposed to this compound by inhalation at levels of 40 ppm and 90 ppm lost weight and died . This compound may often kill a rat in six hours at a concentration of 35.3 parts per million .

Metabolic Pathways

This compound is involved in metabolic pathways that include Cytochrome P450 enzymes . It does not appear to have significant effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Specific transporters or binding proteins that it interacts with are not mentioned in the available literature .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloroacetyl chloride can be synthesized by reacting chlorine with acetyl chloride or acetaldehyde in the presence of activated charcoal as a catalyst . The reaction typically occurs in a continuous gas-phase process where the gas mixture of the organic starting material and chlorine is passed through a heated reaction tube filled with activated charcoal . The reaction conditions include pressures ranging from 1 to 10 bar, with a preferred range of 1 to 5 bar .

Industrial Production Methods: Industrial production of trichloroacetyl chloride follows similar synthetic routes but on a larger scale. The process involves the chlorination of acetyl chloride or acetaldehyde in the presence of activated charcoal, ensuring continuous operation and efficient separation of the product .

Chemical Reactions Analysis

Types of Reactions: Trichloroacetyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with amines and alcohols to form trichloroacetamides and trichloroacetates, respectively.

Hydrolysis: In the presence of water, trichloroacetyl chloride hydrolyzes to form trichloroacetic acid.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in such reactions under appropriate conditions.

Common Reagents and Conditions:

Amines and Alcohols: These reagents are commonly used in substitution reactions with trichloroacetyl chloride.

Water: Hydrolysis reactions occur readily in the presence of water.

Major Products Formed:

Trichloroacetamides: Formed from reactions with amines.

Trichloroacetates: Formed from reactions with alcohols.

Trichloroacetic Acid: Formed from hydrolysis reactions.

Scientific Research Applications

Trichloroacetyl chloride-13C2 has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.

Biology: Utilized in labeling studies to track metabolic pathways and interactions in biological systems.

Medicine: Employed in the synthesis of pharmaceuticals and as a reagent in drug development.

Industry: Used in the production of agrochemicals, such as herbicides and insecticides.

Comparison with Similar Compounds

Dichloroacetyl Chloride: Similar in structure but with two chlorine atoms instead of three.

Acetyl Chloride: The simplest acyl chloride with no chlorine atoms on the methyl group.

Uniqueness: Trichloroacetyl chloride is unique due to its high reactivity and the presence of three chlorine atoms, which enhance its electrophilic nature and make it a versatile reagent in organic synthesis .

Biological Activity

Overview

Trichloroacetyl Chloride-13C2 (CAS 165399-57-5) is a labeled variant of trichloroacetyl chloride, featuring two carbon atoms isotopically labeled with carbon-13. This compound is primarily utilized in organic synthesis, particularly in the pharmaceutical and agricultural sectors. Its biological activity is largely attributed to its role as a reactive acyl chloride, participating in various biochemical pathways and synthetic processes.

Acylation Reactions : this compound acts through acylation, a reaction where an acyl group is transferred to a nucleophile, such as an amine or alcohol. This mechanism is crucial for the synthesis of various biologically active compounds.

Biochemical Pathways : The compound interacts with cytochrome P450 enzymes, which play a significant role in drug metabolism. The reactivity of this compound allows it to form stable covalent bonds with biomolecules, influencing their structure and function.

Biological Applications

-

Pharmaceutical Synthesis :

- Local Anesthetics : this compound is involved in synthesizing lidocaine, a widely used local anesthetic. This highlights its importance in developing compounds that modulate pain perception.

- Drug Development : It serves as a precursor for various pharmaceuticals, contributing to the formation of compounds with enhanced pharmacokinetic properties.

-

Agricultural Chemistry :

- Insecticides : The compound is used to synthesize insecticides that target specific physiological processes in pests. Research indicates that derivatives can effectively disrupt insect receptor functions, leading to successful pest control strategies.

-

Analytical Chemistry :

- The isotopic labeling of this compound makes it valuable in nuclear magnetic resonance (NMR) spectroscopy for tracking metabolic pathways and interactions within biological systems.

Toxicological Profile

This compound exhibits high toxicity upon inhalation or ingestion, posing significant health risks including skin irritation and respiratory distress. Laboratory studies demonstrate that exposure to varying concentrations can lead to severe weight loss and mortality in animal models.

| Exposure Level (ppm) | Effects Observed |

|---|---|

| 40 | Weight loss |

| 90 | Severe toxicity; mortality |

Case Studies and Research Findings

-

Synthesis of Pharmaceutical Intermediates :

- A study demonstrated the successful synthesis of trichloroacetamides from reactions with amines using this compound, showcasing its utility in generating key intermediates for drug development.

-

Insecticidal Properties :

- Research has shown that derivatives synthesized from this compound effectively target insect receptors, leading to reduced pest populations and improved crop yields.

- Metabolic Studies :

Properties

IUPAC Name |

2,2,2-trichloroacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl4O/c3-1(7)2(4,5)6/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFOMCVHYWHZJE-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([13C](Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434855 | |

| Record name | Trichloroacetyl Chloride-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165399-57-5 | |

| Record name | Trichloroacetyl Chloride-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.